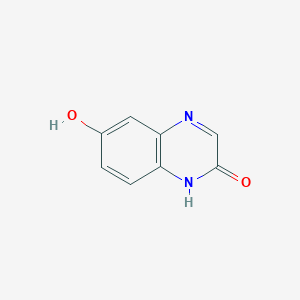

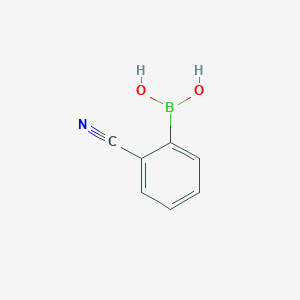

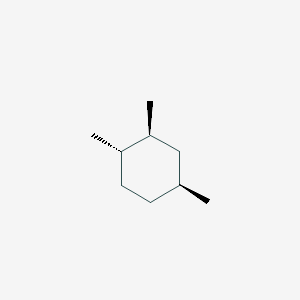

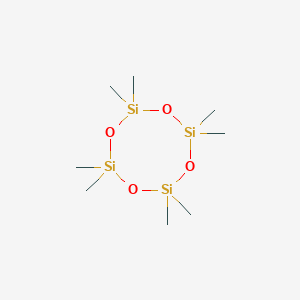

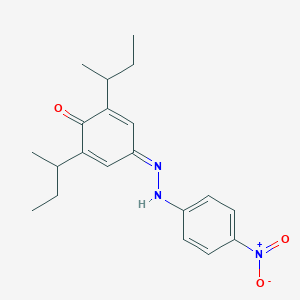

2-シアノフェニルボロン酸

概要

説明

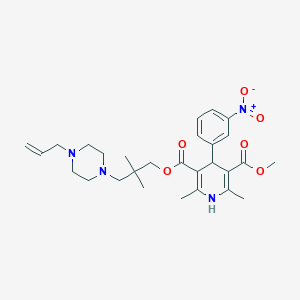

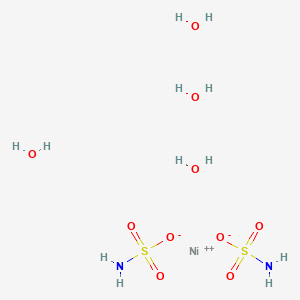

他のジアゼニウムジオレートよりも遅い速度で一酸化窒素を放出するように設計されており、一酸化窒素放出の半減期は約20時間です 。このゆっくりとした放出により、細胞および組織への長時間にわたる一酸化窒素の持続的な送達が可能となり、さまざまな実験設定で有用です。

科学的研究の応用

NOC-18 has a wide range of scientific research applications, including but not limited to:

Chemistry: Used as a nitric oxide donor in various chemical reactions and studies.

Biology: Employed in studies investigating the effects of prolonged nitric oxide delivery on cellular and tissue functions.

Industry: Applied in the development of nitric oxide-releasing materials and coatings for medical devices.

作用機序

NOC-18は、さまざまな生物学的プロセスにおける重要なシグナル伝達分子である一酸化窒素を放出することによってその効果を発揮します。NOC-18からの酸化窒素の放出は、ジアゼニウムジオレート基の分解によって起こります。酸化窒素は次に、可溶性グアニル酸シクラーゼなどの分子標的と相互作用し、サイクリックグアノシンモノホスフェート(cGMP)の形成につながります。 この経路は、血管拡張、血小板凝集の阻害、神経伝達の調節などのさまざまな生理学的効果をもたらします 。

生化学分析

Biochemical Properties

2-Cyanophenylboronic acid plays a significant role in biochemical reactions. It is employed in a rhodium-catalyzed [3+2] annulation with alkynes leading to substituted indenones .

Cellular Effects

Given its role in the synthesis of substituted indenones , it may influence cell function by participating in cellular metabolic processes

Molecular Mechanism

The molecular mechanism of 2-Cyanophenylboronic acid involves its participation in a rhodium-catalyzed [3+2] annulation with alkynes . This process suggests that it may exert its effects at the molecular level through binding interactions with biomolecules and possible enzyme inhibition or activation.

Metabolic Pathways

2-Cyanophenylboronic acid is involved in the Suzuki–Miyaura coupling reaction , suggesting that it interacts with enzymes or cofactors in this pathway.

準備方法

合成経路および反応条件

NOC-18は、制御された条件下でジエチレントリアミンと一酸化窒素を反応させることで合成されます。この反応は、通常、メタノールまたはエタノールなどの適切な溶媒中で、ジエチレントリアミンの溶液に一酸化窒素ガスを低温でバブリングすることで行われます。 次に、生成物を再結晶またはクロマトグラフィー技術によって精製します 。

工業生産方法

NOC-18の特定の工業生産方法は広く文書化されていませんが、合成は一般的にラボ規模の調製と同じ原則に従います。このプロセスには、反応条件を拡大し、パラメーターを最適化して、製品の品質と収量を安定させることが含まれます。

化学反応の分析

反応の種類

NOC-18は、主に一酸化窒素の放出を含むさまざまな化学反応を起こします。反応の種類には以下が含まれます。

分解: NOC-18は、制御された方法で一酸化窒素を放出して分解します。

酸化: 酸化剤の存在下で、NOC-18は酸化反応を起こす可能性があります。

還元: NOC-18は特定の条件下で還元される可能性がありますが、これはそれほど一般的ではありません。

一般的な試薬および条件

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

溶媒: メタノール、エタノール、水。

形成された主要な生成物

NOC-18の分解から形成される主要な生成物は一酸化窒素です。 反応条件に応じて、ジエチレントリアミンやさまざまな窒素酸化物などの副生成物が含まれる場合があります 。

科学研究への応用

NOC-18は、以下を含むがこれらに限定されない、幅広い科学研究への応用があります。

化学: さまざまな化学反応や研究における一酸化窒素ドナーとして使用されます。

生物学: 一酸化窒素の長時間送達が細胞と組織の機能に与える影響を調査する研究で使用されます。

類似化合物との比較

NOC-18は、NOC-5、NOC-7、NOC-12などの他の酸化窒素ドナーと比較されます。これらの化合物はすべて酸化窒素を放出しますが、放出速度と半減期が異なります。 NOC-18は、約20時間の長い半減期により、持続的な酸化窒素送達を必要とする実験に適しています 。

類似化合物のリスト

NOC-5: 半減期が短い酸化窒素ドナー。

NOC-7: 中間的な放出速度を持つ別の酸化窒素ドナー。

NOC-12: 高速の一酸化窒素放出で知られています.

特性

IUPAC Name |

(2-cyanophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLZNDDFVCGRAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370391 | |

| Record name | 2-Cyanophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138642-62-3 | |

| Record name | 2-Cyanophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138642-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyanophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-cyanophenylboronic acid a unique reagent in organic synthesis?

A1: 2-Cyanophenylboronic acid distinguishes itself by acting as a three-carbon building block in rhodium-catalyzed annulations with alkynes and strained alkenes [, ]. This versatility allows for the construction of valuable cyclic structures like indenones and indanones. Notably, reactions with alkynoates even yield benzotropone, demonstrating its potential in forming complex ring systems [].

Q2: Could you elaborate on the mechanism by which 2-cyanophenylboronic acid participates in these reactions?

A2: Research suggests that the reaction proceeds through the formation of an organorhodium(I) intermediate from 2-cyanophenylboronic acid under rhodium catalysis []. This intermediate then undergoes intramolecular nucleophilic addition to the cyano group, ultimately leading to the formation of the cyclic product. This crucial step highlights the dual role of the cyano group, acting as both a directing group for the metal catalyst and a reactive site for cyclization [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B44762.png)

![[(3aS,7aS)-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl]methyl sulfamate](/img/structure/B44763.png)